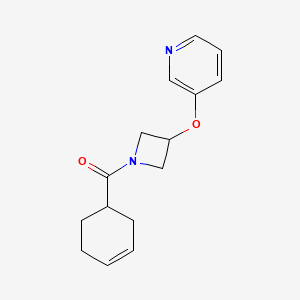

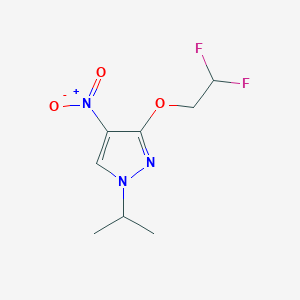

Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a chemical compound1. However, detailed information about this compound is not readily available1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound1.

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found1.

Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available1.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources1.

Scientific Research Applications

Synthesis and Characterization

One study focused on the unexpected products formed as a result of condensation reactions under Claisen-Schmidt reaction conditions, leading to the synthesis of substituted cyclohexanol derivatives including compounds with structural similarities to Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. These compounds were tested for antimicrobial and antioxidant activities, revealing moderate antifungal activity, with one compound showing significantly higher activity towards Cryptococcus neoformans compared to Nistatin, suggesting potential antibacterial and antifungal applications (Rusnac et al., 2020).

Catalysis and Organic Transformations

Research into the reactivity of cyclohexene derivatives with palladium acetate in acetic acid solution has demonstrated the utility of these compounds in oxidative reactions, leading to the production of benzene among other products. This highlights the role of cyclohexene and related structures in heterogeneous catalytic processes, potentially offering new pathways for chemical synthesis (Brown & Davidson, 1971).

Coordination Chemistry

The coordination behavior of cyclohex-1-enylolonium cation and bridging pyridyl derivatives to metals such as rhenium(I) and (VII) was explored, revealing the potential of these compounds in the formation of novel rhenium complexes. Such complexes have implications for the development of new materials and catalysts, showcasing the versatility of cyclohexene derivatives in coordination chemistry (Habarurema et al., 2019).

Materials Science and Solar Energy

Iridium complexes based on cyclohexenone derivatives have been synthesized and characterized as potential photosensitizers for dye-sensitized solar cells (DSSC). These complexes extend the absorption response to low energy bands, indicating their potential in improving the efficiency of solar cells by harnessing a broader spectrum of sunlight (Wang et al., 2013).

Biocatalysis

A study on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrated an efficient synthesis method with high yield and enantiomeric excess. This approach, utilizing recombinant Escherichia coli as a catalyst, highlights the potential of cyclohexene derivatives in green chemistry and biocatalysis, offering an eco-friendly alternative to traditional chemical synthesis methods (Chen et al., 2021).

Safety And Hazards

Future Directions

The future directions or potential applications of this compound are not specified in the available sources1.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a subject matter expert.

properties

IUPAC Name |

cyclohex-3-en-1-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-15(12-5-2-1-3-6-12)17-10-14(11-17)19-13-7-4-8-16-9-13/h1-2,4,7-9,12,14H,3,5-6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOMWULWOIQPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone](/img/structure/B2630299.png)

![4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2630301.png)

![N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2630302.png)

![2-(2,4-dimethylphenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630306.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630307.png)

![2-[1-(Hydroxyimino)ethyl]benzofuran](/img/structure/B2630308.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-6-ethoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2630315.png)

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2630317.png)